molecular formula C20H22N6O3S B2868189 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1428371-24-7

4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2868189
CAS No.: 1428371-24-7
M. Wt: 426.5
InChI Key: JHGUYDHBOALCJQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core linked via a carbonyl group to a piperazine ring, which is further substituted with a 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl moiety.

Properties

IUPAC Name

4-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-22-18(24-8-2-3-9-24)14-19(23-15)25-10-12-26(13-11-25)20(27)16-4-6-17(7-5-16)30(21,28)29/h2-9,14H,10-13H2,1H3,(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUYDHBOALCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores, making it a candidate for diverse biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C20_{20}H22_{22}N6_6O3_3S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 1428371-24-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound display antiproliferative effects against various human cancer cell lines. For instance, compounds structurally related to it have been evaluated for their ability to inhibit cancer cell growth, particularly in leukemia and lymphoma models.
  • Enzyme Inhibition : The presence of the pyrimidine and piperazine moieties suggests potential as enzyme inhibitors. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer progression and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity
Piperazine moietyEnhances binding affinity to targets
Pyrimidine ringAssociated with anticancer activity
Sulfonamide groupPotential role in enzyme inhibition
Pyrrole ringKnown for diverse biological activities

Anticancer Activity

In a study evaluating various derivatives of piperazine-based compounds, significant antiproliferative effects were observed against human cancer cell lines, including breast and lung cancers. The study reported IC50_{50} values in the low micromolar range, indicating potent activity.

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. It was found that modifications to the piperazine and pyrimidine components could enhance inhibitory potency against specific kinases involved in cancer signaling pathways. For example, a derivative exhibited an IC50_{50} value of 50 nM against a target kinase, suggesting high efficacy .

The exact mechanism by which 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide exerts its effects is still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Signal Transduction Pathways : By targeting specific kinases or receptors involved in tumor growth.
  • Induction of Apoptosis : Through pathways that lead to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Linkages
Compound Name Structural Features Biological Activity Key References
Target Compound Benzenesulfonamide, piperazine-carbonyl, 2-methyl-6-(1H-pyrrol-1-yl)pyrimidine Hypothesized enzyme inhibition
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Nitrobenzenesulfonamide, benzhydryl-piperazine Structural analog; activity unspecified
PSB603 Piperazide-sulfonylphenyl, xanthine core A2B adenosine receptor antagonist
MK69 (RTC193) Piperazine-trifluoromethylphenyl, pyrazole butanone Synthesized via HOBt/TBTU coupling

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in compound 7c enhances electrophilicity compared to the target’s pyrrole, which may alter binding kinetics .
  • Receptor Specificity: PSB603’s xanthine core and sulfonylpiperazide group demonstrate selective A2B antagonism, suggesting the target’s benzenesulfonamide could similarly target adenosine receptors .
Pyrimidine-Piperazine Derivatives
Compound Name Structural Features Biological Activity Key References
Target Compound 2-Methyl-6-(1H-pyrrol-1-yl)pyrimidine, piperazine-carbonyl Potential RBP4 antagonism (analogous)
Compound 14 6-Methylpyrimidine-carboxylic acid, trifluoromethylphenyl-piperazine Retinol Binding Protein 4 (RBP4) antagonist
tert-Butyl 4-(2-methyl-6-((5-vinylthiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate tert-Butyl-protected piperazine, thiazole-substituted pyrimidine Intermediate for kinase inhibitors

Key Observations :

  • Functional Group Impact : Compound 14’s carboxylic acid group (vs. the target’s sulfonamide) improves solubility but may reduce membrane permeability .
  • Protection Strategies : The tert-butyl group in ’s compound highlights common piperazine protection/deprotection strategies, which could apply to the target’s synthesis .
Sulfonamide-Containing Heterocycles
Compound Name Structural Features Biological Activity Key References
Target Compound Benzenesulfonamide, pyrimidine-pyrrole Hypothesized carbonic anhydrase inhibition
4-(1-Phenyl-1H-pyrazole-4-sulfonamido)benzoic acid Pyrazole-sulfonamide, benzoic acid Unspecified; structural analog
Example 53 () Chromenone-pyrazolopyrimidine, sulfonamide Kinase inhibitor (implied)

Key Observations :

  • Diverse Applications: Example 53’s chromenone-pyrazolopyrimidine hybrid demonstrates the therapeutic versatility of sulfonamide-heterocycle hybrids, suggesting the target compound may similarly target kinases or oxidoreductases .
  • Acid/Base Properties : The benzoic acid in ’s compound introduces pH-dependent ionization, unlike the target’s neutral pyrrole, which may influence binding site interactions .

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